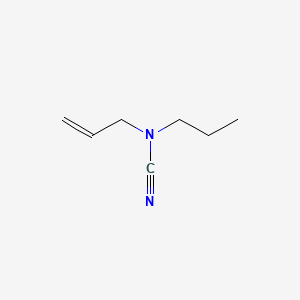

Cyanamide,2-propenylpropyl-(9ci)

Description

Overview of Cyanamide (B42294) Chemistry: Structural Features and Reactivity Principles

The chemistry of cyanamides is fundamentally governed by the unique nitrogen-carbon-nitrogen (NCN) framework. nih.gov This arrangement imparts a dual reactivity to the molecule: the sp³-hybridized amino nitrogen acts as a nucleophile, while the nitrile carbon is electrophilic. nih.govresearchgate.net This duality allows cyanamides to participate in a diverse range of reactions.

Cyanamide itself (H₂NCN) can exist in two tautomeric forms: the dominant N≡C–NH₂ form and the carbodiimide (B86325) form (HN=C=NH). wikipedia.org Substituted cyanamides (RNHCN or RR'NCN) are key players in synthetic chemistry. The carbon-nitrogen triple bond readily engages in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, leading to the formation of five- and six-membered heterocyclic rings. nih.gov

Furthermore, cyanamides can serve as functional single-carbon fragments, acting as either electrophiles or nucleophiles. wikipedia.org They react with compounds containing acidic protons, like water, hydrogen sulfide, and alcohols, to yield ureas, thioureas, and alkylisoureas, respectively. wikipedia.org This reactivity is harnessed in the synthesis of various pharmaceuticals and agrichemicals. wikipedia.org The development of new synthetic methods has also expanded their utility, including their use in radical reactions and as electrophilic cyanide-transfer agents. nih.gov

Significance of N-Allyl and N-Propyl Moieties in Organic Synthesis

The presence of N-allyl and N-propyl groups on a cyanamide core, as in Cyanamide, 2-propenylpropyl-(9ci), introduces specific reactivity patterns that are highly significant in organic synthesis.

The N-allyl group (–CH₂–CH=CH₂) is particularly noteworthy. Allyl chlorides exhibit greater reactivity in nucleophilic substitution reactions compared to their saturated counterparts like n-propyl chloride. vedantu.comshaalaa.com This heightened reactivity is attributed to the ability of the allyl group to stabilize a carbocation intermediate through resonance, facilitating S_N1-type reactions. shaalaa.comquora.comquora.com The π-system of the allyl group can also overlap with the orbitals of nucleophiles and leaving groups in S_N2 transition states, further enhancing reactivity. quora.com In synthesis, the allyl group is a versatile handle for various transformations, including palladium-catalyzed cross-coupling reactions (Tsuji-Trost allylation), ring-closing metathesis to form nitrogen-containing heterocycles, and other functional group interconversions. nih.govmdpi.comorganic-chemistry.org

The combination of both an allyl and a propyl group on the cyanamide nitrogen suggests a molecule with a tunable reactive site (the allyl group) and a more sterically hindered and electronically influenced nitrogen center.

Historical Context of N-Substituted Cyanamide Synthesis

The history of cyanamide chemistry dates back to the late 19th century with the use of calcium cyanamide (CaNCN) as a fertilizer. nih.govresearchgate.net However, the exploration of substituted organic cyanamides gained significant momentum only in more recent decades. nih.gov

Traditionally, the most common method for synthesizing N-substituted cyanamides involved the reaction of amines with the highly toxic and hazardous cyanogen (B1215507) bromide (BrCN). cardiff.ac.uk While effective, the safety risks associated with cyanogen bromide spurred the development of alternative, safer cyanating agents and synthetic routes. cardiff.ac.uk

In recent years, a variety of new methods have emerged. These include the use of less toxic reagents like trichloroacetonitrile, and the development of one-pot deoxycyanamidation of alcohols. cardiff.ac.uk Other innovative approaches involve the N-cyanation of secondary amines using reagents generated in situ, the oxidation of guanidoximes, and transformations starting from isoselenocyanates. nih.gov Metal-catalyzed methods and reactions involving the cycloreversion of N-substituted tetrazoles have also provided new pathways to access a wide range of substituted cyanamides. cardiff.ac.ukorganic-chemistry.org This continuous evolution of synthetic strategies has made these valuable compounds more accessible for research and application.

Research Landscape and Academic Relevance of Cyanamide, 2-propenylpropyl-(9ci)

Direct academic research focusing exclusively on Cyanamide, 2-propenylpropyl-(9ci) is not extensively documented in publicly available literature. However, its academic relevance can be inferred from the broader interest in N-substituted cyanamides and the synthetic utility of its constituent functional groups.

The presence of the N-allyl group makes it a potential substrate for a variety of synthetic transformations. For instance, it could be a precursor for the synthesis of more complex nitrogen-containing molecules through reactions that target the double bond of the allyl group. The field of N-allenyl cyanamides, which can be synthesized from N-propargyl cyanamides through isomerization, highlights the interest in unsaturated N-cyanamide derivatives as versatile building blocks. acs.org

Research into the synthesis of N-C axially chiral sulfonamides via palladium-catalyzed N-allylation demonstrates the advanced applications of N-allyl compounds in asymmetric synthesis. mdpi.com Given this context, Cyanamide, 2-propenylpropyl-(9ci) can be viewed as a model compound for studying the reactivity of asymmetrically disubstituted cyanamides and as a potential intermediate in the synthesis of novel heterocyclic structures or other functionalized molecules. The interplay between the reactive allyl group and the sterically influencing propyl group could offer unique selectivity in certain chemical reactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

prop-2-enyl(propyl)cyanamide |

InChI |

InChI=1S/C7H12N2/c1-3-5-9(7-8)6-4-2/h3H,1,4-6H2,2H3 |

InChI Key |

GGRREVBRUQSIEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC=C)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of Cyanamide, 2 Propenylpropyl 9ci

Electrophilic and Nucleophilic Properties of the Cyanamide (B42294) Moiety

The cyanamide functional group is characterized by a nitrogen-carbon-nitrogen (NCN) linkage that exhibits a remarkable duality in its chemical reactivity. nih.govresearchgate.net This dual nature allows cyanamides to react as either an electrophile or a nucleophile depending on the reaction conditions and the nature of the reacting partner. researchgate.net

The core of the cyanamide moiety's unique reactivity lies in its electronic structure. It contains both a nucleophilic, sp³-hybridized amino nitrogen and an electrophilic, sp-hybridized carbon atom within the nitrile group. nih.govresearchgate.netresearchgate.net This configuration makes cyanamides fascinating substrates for a variety of chemical transformations. researchgate.net

Under acidic conditions, the amino nitrogen can be protonated, forming a nitrilium ion. This enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by nucleophiles. researchgate.net Conversely, the lone pair of electrons on the amino nitrogen can act as a nucleophile, participating in addition reactions. researchgate.net This inherent ambiphilic character is a cornerstone of cyanamide chemistry, enabling its use in the synthesis of diverse molecular architectures. nih.gov

Table 1: Duality of the Cyanamide Moiety

| Feature | Role | Description |

| Amino Nitrogen (NRR') | Nucleophilic Center | The sp³-hybridized nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile or a base. researchgate.net |

| Nitrile Carbon (-C≡N) | Electrophilic Center | The sp-hybridized carbon atom of the nitrile group is electron-deficient and serves as a site for nucleophilic attack. researchgate.net |

In Cyanamide, 2-propenylpropyl-(9ci), the nitrogen atom is asymmetrically substituted with a propyl group and a 2-propenyl (allyl) group. These substituents significantly modulate the steric and electronic properties of the cyanamide core.

Propyl Group: As a simple alkyl group, the propyl substituent primarily exerts a positive inductive effect (+I), slightly increasing the electron density on the amino nitrogen and thus its nucleophilicity. It also contributes to the steric bulk around the nitrogen atom, which can influence the accessibility of reagents to the reactive centers.

Allyl Group (2-propenyl): The allyl group introduces a carbon-carbon double bond, which has more profound effects on the molecule's reactivity.

Electronic Effects: The π-system of the double bond can engage in conjugation, potentially influencing the electron distribution across the NCN linkage.

Reactive Site: The alkene functionality itself is a site for a wide range of reactions, including addition and transition metal-catalyzed transformations, that are distinct from the chemistry of the cyanamide group. This allows for sequential or tandem reactions, expanding the synthetic utility of the molecule. For instance, the presence of the alkene opens the door for intramolecular reactions, such as the aminocyanation of the double bond. cardiff.ac.uk

Cycloaddition Reactions Involving Cyanamides

The carbon-nitrogen triple bond of the cyanamide moiety is an active participant in cycloaddition reactions, serving as a dipolarophile to react with various 1,3-dipoles. nih.gov These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are common structural motifs in pharmaceuticals and biologically active compounds. nih.govnih.gov

The [3+2] cycloaddition, a reaction in which a three-atom 1,3-dipole combines with a two-atom dipolarophile, is a cornerstone of heterocyclic synthesis. sci-rad.com In this context, the cyanamide's nitrile group (C≡N) functions as the two-atom component (dipolarophile). nih.gov When reacted with suitable 1,3-dipoles such as nitrile oxides or nitrile imines, cyanamides readily form five-membered nitrogen-containing heterocycles like oxadiazoles (B1248032) and triazoles, respectively. nih.govclockss.org

Table 2: [3+2] Cycloaddition for Heterocycle Synthesis

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Cyanamide (R'₂N-C≡N) | 1,2,4-Oxadiazole derivative |

| Nitrile Imine (R-C≡N⁺-N⁻-R') | Cyanamide (R''₂N-C≡N) | 1,2,4-Triazole (B32235) derivative |

The [3+2] cycloaddition of 1,3-dipoles to the cyano group is a concerted, pericyclic reaction. sci-rad.com The mechanism is best understood through the lens of Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the cyanamide). clockss.org

Nitrile Oxides (R-CNO): These are linear, propargyl-like 1,3-dipoles. youtube.comresearchgate.net They react with the cyanamide's C≡N bond to form substituted 1,2,4-oxadiazoles. nih.gov The regioselectivity of the addition is governed by the electronic nature of the substituents on both the nitrile oxide and the cyanamide. Generally, the reaction proceeds to place the oxygen atom of the nitrile oxide adjacent to the more electrophilic carbon of the dipolarophile. mdpi.com The activation barrier for this cycloaddition is influenced by the substituents; electron-withdrawing groups on the dipolarophile can lower the LUMO energy, accelerating the reaction, while substituents on the nitrile oxide also play a significant role. nih.govnih.gov

Nitrile Imines (R-CNN-R'): Generated in situ from precursors like hydrazonoyl chlorides, nitrile imines also behave as 1,3-dipoles. clockss.org Their cycloaddition with cyanamides provides a direct route to 1,2,4-triazole derivatives. Similar to nitrile oxides, the reaction is regioselective and its rate is sensitive to the electronic properties of the substituents. clockss.org Electron-poor nitrile imines have been observed to react more slowly, which is consistent with a HOMO-dipole/LUMO-dipolarophile controlled mechanism. clockss.org

The reaction involving N-allyl-N-propylcyanamide as the dipolarophile would proceed with the nitrile group, leaving the allyl and propyl groups as substituents on the resulting heterocyclic ring. The allyl group would remain available for further synthetic transformations.

Aminocyanation Reactions

Aminocyanation involves the addition of an amino group and a cyano group across a double or triple bond. Disubstituted cyanamides like N-allyl-N-propylcyanamide are particularly well-suited for intramolecular aminocyanation reactions, where the cyanamide moiety itself serves as the source for both the amino and cyano functionalities. cardiff.ac.uk

Research has demonstrated the viability of an intramolecular aminocyanation of alkenes using a cooperative palladium and boron catalytic system. cardiff.ac.uk In this process, the N-CN bond is activated by coordination to a Lewis acidic boron species, facilitating oxidative addition of a Pd(0) catalyst. For a substrate like N-allyl-N-propylcyanamide, this would be followed by a 5-exo-trig cyclization, where the nitrogen atom attacks the palladium-activated alkene. Subsequent reductive elimination would yield a new five-membered nitrogen-containing ring and regenerate the Pd(0) catalyst. cardiff.ac.uk This transformation highlights the synthetic potential embedded in the structure of N-allyl-N-propylcyanamide, where the allyl group acts as an internal reaction partner for the cyanamide group.

Table 3: Intramolecular Aminocyanation Pathway

| Step | Description |

| 1. Activation | The N-CN bond of the cyanamide is activated by a Lewis acidic boron catalyst. |

| 2. Oxidative Addition | A Pd(0) catalyst undergoes oxidative addition into the activated N-CN bond. |

| 3. Cyclization | A 5-exo-trig cyclization occurs as the nitrogen attacks the alkene, which is coordinated to the palladium center. |

| 4. Reductive Elimination | The C-N bond is formed, releasing the cyclized product and regenerating the Pd(0) catalyst. |

Role as a Precursor in Diverse Organic Transformations

The strategic placement of functional groups in N-allyl-N-propylcyanamide makes it a potentially valuable precursor for the synthesis of more complex nitrogen-containing molecules.

The cyanamide functional group is a key player in amination and amidation reactions. The cleavage of the N-CN bond can serve as a source for the transfer of an amino group. nih.gov This process can proceed through various mechanisms, including metal-catalyzed pathways and radical-mediated reactions. nih.gov For instance, the reaction of cyanamide radicals with boronic acid derivatives has been shown to produce primary amines, highlighting a potential route for amination using N-allyl-N-propylcyanamide as the aminating agent. nih.gov

Amidation reactions, leading to the formation of amides, are also a theoretical possibility. However, attempts to synthesize amidines, which are structurally related to amides, through the 1,3-diaza-Claisen rearrangement of allyl cyanamides have been reported as unsuccessful. uvm.edu This suggests that direct amidation using N-allyl-N-propylcyanamide might be challenging under these specific rearrangement conditions. The synthesis of amides typically involves the reaction of an amine with a carboxylic acid derivative. youtube.com While N-alkylation of amides is possible under certain conditions, it is not the primary route for their formation. stackexchange.com The cleavage of amides can be achieved using reagents like allyl bromide, but this is a degradative rather than a synthetic transformation in this context. organic-chemistry.org

The aza-Claisen rearrangement is a powerful tool in organic synthesis for the formation of new carbon-carbon bonds. tcichemicals.comnih.govwikipedia.org This uvm.eduuvm.edu-sigmatropic rearrangement typically involves the thermal or Lewis acid-catalyzed transformation of N-allyl enamines or N-allyl amides to yield γ,δ-unsaturated imines or amides, respectively. tcichemicals.com

In the context of N-allyl cyanamides, a variant known as the 1,3-diaza-Claisen rearrangement has been explored. uvm.edu This reaction provides a pathway to guanidines, a functional group prevalent in bioactive molecules. uvm.edu The proposed mechanism involves the rearrangement of an allyl cyanamide in the presence of a nucleophile. uvm.edu While successful for the synthesis of guanidines, attempts to expand the scope to produce amidines and aminals through this specific rearrangement have not been fruitful. uvm.edu The introduction of secondary amines as nucleophiles in this reaction has been observed to cause an unexpected rate acceleration, suggesting a more complex reaction mechanism than initially hypothesized. uvm.edu

It is important to distinguish this from the aza-Claisen rearrangement of N-allyl ynamides, which proceeds through an allyl ketenimine intermediate and can be used to synthesize various carbocyclic and heterocyclic frameworks. researchgate.net

The allylic double bond in N-allyl-N-propylcyanamide is a prime site for a variety of functionalization reactions. Site-specific functionalization of allylic C-H bonds is a significant area of research, offering a direct method to introduce new functional groups. nih.gov Copper-catalyzed site- and enantioselective allylic C-H cyanation has been reported for complex alkenes, proceeding through a copper-bound N-centered radical. nih.gov This methodology could potentially be applied to N-allyl-N-propylcyanamide to introduce a cyano group at the allylic position.

Further transformations of the double bond itself are also conceivable. Standard alkene functionalization reactions such as dihydroxylation, epoxidation, and hydroboration-oxidation could be employed to introduce diols, epoxides, or alcohols, respectively. These transformations would provide access to a wider range of functionalized derivatives starting from N-allyl-N-propylcyanamide.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Cyanamide (B42294), 2-propenylpropyl- (9ci). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the propyl and allyl substituents on the nitrogen atom of the cyanamide group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the propyl and allyl groups.

Allyl Group: The allyl group will present a complex splitting pattern. researchgate.netyoutube.com The internal methine proton (-CH=) is expected to appear as a multiplet in the range of 5.6-6.0 ppm. researchgate.net The terminal vinyl protons (=CH₂) will likely show as two separate multiplets due to their distinct chemical environments (cis and trans to the rest of the molecule), typically resonating between 5.0 and 5.4 ppm. researchgate.netyoutube.com The methylene (B1212753) protons adjacent to the nitrogen (-N-CH₂-CH=) are anticipated to be a doublet around 3.8-4.0 ppm. chemicalbook.com

Propyl Group: The propyl group will exhibit more straightforward signals. The methylene protons attached to the nitrogen (-N-CH₂-) would likely appear as a triplet. The central methylene protons (-CH₂-) would be a sextet, and the terminal methyl protons (-CH₃) would present as a triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information.

Cyanamide Carbon: The carbon of the cyanamide group (N-C≡N) is expected to resonate in the range of 115-120 ppm. libretexts.org

Allyl Group Carbons: The carbons of the allyl group would appear at approximately 130-135 ppm for the methine carbon (-CH=) and 115-120 ppm for the terminal vinyl carbon (=CH₂). The methylene carbon attached to the nitrogen (-N-CH₂) would be found further upfield.

Propyl Group Carbons: The carbons of the propyl group would show signals at distinct chemical shifts, with the carbon attached to the nitrogen being the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyanamide, 2-propenylpropyl- (9ci)

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Allyl | -N-C H₂- | 3.8 - 4.0 (d) | ~45-55 |

| Allyl | -C H=CH₂ | 5.6 - 6.0 (m) | ~130-135 |

| Allyl | -CH=C H₂ | 5.0 - 5.4 (m) | ~115-120 |

| Propyl | -N-C H₂- | ~3.1-3.3 (t) | ~45-55 |

| Propyl | -CH₂-C H₂-CH₃ | ~1.5-1.7 (sextet) | ~20-25 |

| Propyl | -C H₃ | ~0.9-1.0 (t) | ~10-15 |

| Cyanamide | -N-C ≡N | - | ~115-120 |

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary based on solvent and other experimental conditions. d=doublet, t=triplet, m=multiplet.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is critical for confirming the molecular weight and elucidating the fragmentation pathways of Cyanamide, 2-propenylpropyl- (9ci). The molecular formula is C₇H₁₂N₂, corresponding to a molecular weight of 124.19 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 124. As an amine derivative, a key fragmentation process is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orglibretexts.org This leads to the formation of stable iminium cations.

Expected fragmentation patterns include:

Loss of an ethyl radical: Cleavage of the propyl group between the α and β carbons would result in a fragment with the loss of a C₂H₅˙ radical (29 Da), leading to a peak at m/z 95.

Loss of a vinyl radical: Cleavage of the allyl group could lead to the loss of a C₂H₃˙ radical (27 Da), resulting in a peak at m/z 97.

Allylic cleavage: A characteristic fragmentation for allylic compounds is the loss of the allyl group itself, which would generate a fragment corresponding to the propyl-cyanamide cation. youtube.comyoutube.com

Table 2: Expected Mass Spectrometry Fragments for Cyanamide, 2-propenylpropyl- (9ci)

| Fragment | Proposed Structure | m/z |

|---|---|---|

| Molecular Ion | [C₇H₁₂N₂]⁺ | 124 |

| M - 27 | [C₅H₉N₂]⁺ | 97 |

| M - 29 | [C₅H₇N₂]⁺ | 95 |

| M - 41 | [C₄H₈N₂]⁺ | 83 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within Cyanamide, 2-propenylpropyl- (9ci).

Cyanamide Group (C≡N): The most characteristic absorption is the stretching vibration of the nitrile group (C≡N) in the cyanamide moiety. This peak is expected to appear in the region of 2220-2245 cm⁻¹. nih.govquimicaorganica.org The attachment to a nitrogen atom typically results in a stronger and slightly lower frequency band compared to simple alkyl nitriles. nih.govscite.ai

Allyl Group (C=C and C-H): The allyl group will show a C=C stretching absorption around 1640-1650 cm⁻¹. The vinylic C-H stretching will be observed above 3000 cm⁻¹, typically in the 3010-3090 cm⁻¹ range. The out-of-plane C-H bending vibrations give rise to strong bands in the 910-1000 cm⁻¹ region.

Propyl Group (C-H): The propyl group will be identified by its aliphatic C-H stretching vibrations, which occur just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹. libretexts.org C-H bending vibrations for the CH₂ and CH₃ groups will be present in the 1375-1465 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for Cyanamide, 2-propenylpropyl- (9ci)

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Vinylic C-H | Stretch | 3010 - 3090 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Cyanamide (C≡N) | Stretch | 2220 - 2245 |

| Alkene (C=C) | Stretch | 1640 - 1650 |

| Methylene/Methyl | Bend | 1375 - 1465 |

| Vinylic C-H | Out-of-plane bend | 910 - 1000 |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable to this specific compound or close analogues)

X-ray crystallography provides the most definitive structural information for crystalline solids, detailing bond lengths, bond angles, and intermolecular interactions. While Cyanamide, 2-propenylpropyl- (9ci) is likely a liquid at room temperature (similar to its analogue diallylcyanamide), it may be possible to form crystalline derivatives or obtain a crystal structure at low temperatures. nih.gov

If a crystal structure were obtained, it would confirm the geometry around the nitrogen atom and the conformation of the propyl and allyl chains. This technique would provide precise measurements of the C-N-C bond angle and the C≡N bond length, offering insights into the electronic effects of the alkyl and alkenyl substituents on the cyanamide group.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating Cyanamide, 2-propenylpropyl- (9ci) from starting materials, byproducts, and impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally labile compounds. For N-allyl-N-propylcyanamide, a reversed-phase HPLC method would be most suitable.

Method Development: A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comgoogle.com Detection could be achieved using a UV detector, likely at a low wavelength such as 200-210 nm, due to the lack of a strong chromophore. sielc.com Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main peak and any impurities.

Validation: A validated HPLC method would demonstrate linearity, accuracy, precision, and specificity, ensuring reliable purity assessment. nih.govresearchgate.net For instance, a calibration curve would be generated using standards of known concentration to quantify the compound.

Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for the analysis of Cyanamide, 2-propenylpropyl- (9ci). rsc.orgnih.gov It combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry.

Analysis: A sample would be injected into the GC, where it is vaporized and separated on a capillary column (e.g., a VF-624ms or HP-5 column). rsc.orgnih.gov The retention time is a characteristic property used for identification. As components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each peak, allowing for positive identification based on the molecular ion and fragmentation patterns as discussed in section 4.2. researchgate.netresearchgate.net This method is particularly useful for identifying volatile impurities and byproducts from the synthesis of the target compound. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering precise data on molecular systems. rsdjournal.org These methods allow for the detailed exploration of electronic structure, which governs a molecule's geometry, stability, and chemical reactivity. rsdjournal.orgacs.org

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. rsdjournal.orgresearchgate.net It is particularly effective for analyzing the conformational landscape of flexible molecules like substituted cyanamides. The presence of rotatable bonds, such as the C-N bond and the bonds within the 2-propenyl (allyl) and propyl groups, means that "Cyanamide, 2-propenylpropyl- (9ci)" can exist in multiple spatial arrangements, or conformations.

DFT calculations can determine the optimized geometry and relative energies of these different conformers. nih.gov For example, studies on similar flexible amines have successfully used DFT at levels like B3LYP/6-311++G** to calculate the absolute shieldings and correlate them with experimental data to establish the preferred conformation in solution. nih.gov The process involves systematically rotating the dihedral angles of key bonds, performing a geometry optimization for each starting structure, and then comparing the final energies to identify the most stable conformers. The stability is influenced by a balance of steric hindrance between the substituent groups and stabilizing intramolecular interactions, such as weak hydrogen bonds. nih.gov

Table 1: Illustrative Conformational Energy Analysis using DFT (Note: This table is hypothetical and illustrates the type of data generated from DFT conformational studies, as specific data for Cyanamide (B42294), 2-propenylpropyl- (9ci) is unavailable.)

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180° | 0.00 | 75.3 |

| Gauche-1 | 65° | 1.15 | 12.0 |

| Gauche-2 | -65° | 1.15 | 12.0 |

| Syn | 0° | 4.50 | 0.7 |

This interactive table demonstrates how DFT calculations can quantify the energy differences between various spatial arrangements of a molecule, thereby predicting the most likely structures to be observed.

For instance, DFT studies on the dimerization of cyanamide (H₂NCN) to form dicyandiamide (B1669379) revealed that the rate-limiting step is the formation of a C-N bond between a cyanamide molecule and a cyanamide anion. mdpi.comresearchgate.net Similarly, in the gold-catalyzed cycloaddition of cyanamides with enynamides, DFT calculations showed that the reaction proceeds through a pathway with a lower activation free energy to form 2,6-diaminopyridine (B39239) products over other potential isomers. rsc.org The activation free energies for the key steps, such as nucleophilic attack, were calculated to be around 11.5-15.3 kcal/mol for the favored pathway. rsc.org These computational results align well with experimental observations, providing strong support for the proposed mechanism. rsc.org

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

The cyanamide functional group possesses a unique duality, with a nucleophilic amino nitrogen and an electrophilic nitrile carbon. aanda.orgnih.gov MO analysis can quantify this. For the related cyanide ion (CN⁻), the HOMO is composed of p-orbitals, and its energy level indicates its nucleophilic character. quora.comlibretexts.org In a substituted cyanamide, the HOMO is typically localized on the amino nitrogen lone pair, while the LUMO is an anti-bonding π* orbital associated with the C≡N triple bond. quora.com The energy gap between the HOMO and LUMO is a key reactivity descriptor; a smaller gap generally implies higher reactivity. DFT calculations can map the electrostatic potential onto the electron density surface, visually identifying the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule. acs.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures and specific reaction coordinates, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in a solvent). nih.govyoutube.com

For a flexible molecule like "Cyanamide, 2-propenylpropyl- (9ci)", MD simulations can provide a comprehensive picture of its conformational landscape. nih.gov Starting from a stable conformation identified by DFT, an MD simulation can track the rotations around single bonds over nanoseconds or microseconds, revealing the accessible conformations, the frequency of transitions between them, and the average time spent in each conformational state. This is particularly useful for understanding how the molecule's shape changes in response to its environment, which is crucial for processes like receptor binding or solvation. nih.govnih.gov

Reaction Mechanism Modeling and Validation of Proposed Pathways

The combination of DFT and MD simulations is a powerful strategy for modeling complex reaction mechanisms. DFT is used to propose plausible pathways and calculate the energy barriers, while MD can be used to sample starting configurations or validate the stability of proposed intermediates.

For example, in the synthesis of dicyandiamide from calcium cyanamide, DFT calculations were used to systematically investigate the principal and secondary reaction pathways, including hydrolysis and dimerization steps. mdpi.comresearchgate.net The study identified the rate-limiting steps and explored how the presence of explicit water molecules in the calculation could significantly lower the activation energy barriers, demonstrating the importance of the solvent environment. mdpi.com In another study on gold-catalyzed reactions, DFT calculations not only identified the most favorable reaction channel but also explained the regioselectivity, showing why cyanamide attacks a specific carbon atom to yield the observed product. rsc.org These computational models provide a microscopic-level understanding that complements and explains macroscopic experimental outcomes. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

A Gateway to N-Heterocycles: Cyanamide (B42294), 2-propenylpropyl-(9ci) as a Synthetic Building Block

The presence of both an allyl group and a cyanamide functional group within the same molecule makes Cyanamide, 2-propenylpropyl-(9ci) a powerful precursor for the synthesis of diverse nitrogen-containing heterocyclic compounds. These structural motifs are ubiquitous in pharmaceuticals, natural products, and functional materials, making their efficient construction a key focus of modern synthetic chemistry. openmedicinalchemistryjournal.com

Crafting Substituted Nitrogen-Containing Heterocycles

Recent research has highlighted the utility of N-allylcyanamides in the synthesis of a variety of N-heterocycles. A notable advancement is the radical borylation/cyclization cascade of N-allylcyanamides, which provides a pathway to boron-substituted N-heterocyclic molecules. nih.gov In this process, a boryl radical adds to the alkene of the allyl group, initiating a cyclization event with the cyano group. This method is significant for its chemo- and regioselectivity, leading to the formation of diverse and synthetically useful building blocks. nih.gov

The intramolecular cyclization of N-allyl amides and related structures is a well-established strategy for forming cyclic systems. researchgate.netresearchgate.net While direct examples with Cyanamide, 2-propenylpropyl-(9ci) are not extensively documented in readily available literature, the known reactivity of N-allyl compounds suggests its high potential in similar transformations. benthamscience.com For instance, intramolecular cyclizations of related N-allyl systems have been shown to yield five-, six-, and seven-membered rings, which are core structures in many biologically active compounds.

Architecting Complexity: Building Intricate Molecular Structures

The dual functionality of Cyanamide, 2-propenylpropyl-(9ci) allows for its participation in cascade reactions, enabling the rapid construction of complex molecular architectures from simple starting materials. For example, the synthesis of organic-chemistry.orgresearchgate.net-bicyclic heterocycles with a ring-junction nitrogen has been achieved through the C-H functionalization of alkenyl azoles. nih.gov The allyl group in Cyanamide, 2-propenylpropyl-(9ci) could potentially serve as the alkenyl component in such reactions.

Furthermore, cascade reactions involving allylic amination followed by a Diels-Alder reaction have been developed to construct polycyclic N-heterocyclic products. rsc.org The amine derived from the cyanamide group of Cyanamide, 2-propenylpropyl-(9ci) could theoretically participate in such a sequence, leading to intricate molecular frameworks. The ability to form multiple bonds and rings in a single synthetic operation is a hallmark of efficient and elegant synthesis, a domain where this compound shows considerable promise.

A Precursor to Specialty Amines and Guanidine (B92328) Derivatives

The cyanamide functional group can be readily converted into other valuable nitrogen-containing moieties, positioning Cyanamide, 2-propenylpropyl-(9ci) as a precursor to specialty amines and their derivatives.

The reduction of the cyanamide group can yield the corresponding diamine, while hydrolysis can produce ureas. More significantly, cyanamides are excellent precursors for the synthesis of N,N'-disubstituted guanidines. ntnu.noresearchgate.net The reaction of an N-substituted cyanamide with an amine, often catalyzed by a metal salt, provides a direct route to this important class of compounds, which are prevalent in medicinal chemistry and as organocatalysts. The transformation of Cyanamide, 2-propenylpropyl-(9ci) would lead to N-allyl-N-propyl-N''-substituted guanidines, a class of molecules with potential for further functionalization via the allyl group.

Additionally, the parent amine, N-allyl-N-propylamine, is a known compound with its own set of applications. researchgate.netnih.gov While typically synthesized through other routes, the conversion of Cyanamide, 2-propenylpropyl-(9ci) to this amine represents a potential synthetic pathway.

| Precursor Compound | Potential Derivative | Key Transformation | Potential Applications of Derivative |

| Cyanamide, 2-propenylpropyl-(9ci) | N-allyl-N-propyl-N''-substituted guanidines | Reaction with amines | Medicinal chemistry, organocatalysis |

| Cyanamide, 2-propenylpropyl-(9ci) | N-allyl-N-propylamine | Reduction of cyanamide | Synthesis of specialty chemicals and pharmaceuticals |

| Cyanamide, 2-propenylpropyl-(9ci) | N-allyl-N-propylurea | Hydrolysis of cyanamide | Precursors for further synthetic elaboration |

Potential in Catalyst Ligand Design

The design of ligands for transition metal catalysts is a cornerstone of modern organic synthesis. The structure of Cyanamide, 2-propenylpropyl-(9ci) suggests its potential utility as a ligand precursor. The nitrogen atom of the cyanamide, or more likely, the nitrogen atoms of the derived guanidine, can coordinate to a metal center. The allyl group provides a handle for further modification or for anchoring the ligand to a solid support.

While direct studies employing Cyanamide, 2-propenylpropyl-(9ci) in catalyst ligand design are not prominent, the principles of ligand design suggest its promise. For instance, chiral ligands derived from this scaffold could be synthesized and evaluated in asymmetric catalysis. The ability to tune the steric and electronic properties by modifying the propyl and allyl substituents, as well as the substituent on the guanidine nitrogen, would offer a modular approach to ligand development.

Integration into Polymeric Structures

The presence of the polymerizable allyl group opens up the possibility of integrating Cyanamide, 2-propenylpropyl-(9ci) into polymeric structures. The synthesis of polymers with pendant functional groups is an active area of research, as it allows for the creation of materials with tailored properties. rsc.org

The copolymerization of Cyanamide, 2-propenylpropyl-(9ci) with other monomers could lead to polymers bearing pendant cyanamide or guanidine functionalities. Such materials could find applications as polymeric catalysts, metal scavengers, or in the development of functional coatings and resins. The synthesis of polymers containing cyano groups is known, and these materials can exhibit interesting properties and reactivity. nih.gov Furthermore, coordination polymers based on dicyanamide (B8802431) ligands have been studied for their magnetic and luminescent properties, suggesting that polymers derived from Cyanamide, 2-propenylpropyl-(9ci) could also exhibit unique material characteristics. researchgate.net

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of unsymmetrical N,N-disubstituted cyanamides such as Cyanamide (B42294), 2-propenylpropyl- (9ci) traditionally relies on methods that may involve hazardous reagents or generate significant waste. Future research should prioritize the development of more sustainable and atom-economical synthetic strategies.

Recent advancements in cyanamide synthesis offer promising alternatives. For instance, cyanide-free methods utilizing the cycloreversion of N-substituted 5H-tetrazoles provide a safer route to N-metalated cyanamides, which can then be reacted with electrophiles. organic-chemistry.orgcardiff.ac.uk Adapting this two-step, one-pot method could allow for the sequential introduction of the propyl and 2-propenyl groups, avoiding the direct handling of toxic cyanogen (B1215507) halides. mdpi.com Another green approach involves the reaction of N,N-disubstituted cyanamides with primary aliphatic amines in water, suggesting the possibility of developing aqueous synthetic routes. researchgate.net

Furthermore, the transformation of N,N-disubstituted glycylamides into cyanamides using hypervalent iodine reagents presents a rapid and efficient alternative. cardiff.ac.uk Research into applying these modern methods for the specific synthesis of Cyanamide, 2-propenylpropyl- (9ci) would be a significant step towards a more environmentally benign production process. The development of a one-pot deoxycyanamidation-isomerization protocol, which has been successful for the synthesis of N-allenyl cyanamides, could also be explored for the synthesis of related allyl cyanamides. cardiff.ac.uk

Table 1: Comparison of Potential Synthetic Routes for Cyanamide, 2-propenylpropyl- (9ci)

| Synthetic Method | Potential Advantages | Key Research Challenges |

| Cyanide-Free from Tetrazoles | Avoids toxic cyanogen halides, one-pot procedure. organic-chemistry.orgcardiff.ac.uk | Optimization of sequential alkylation for unsymmetrical products. |

| Aqueous Amine Exchange | Utilizes water as a green solvent. researchgate.net | Requires a pre-existing disubstituted cyanamide. |

| Glycylamide Oxidation | Fast reaction times, high yields. cardiff.ac.uk | Availability of the corresponding glycylamide precursor. |

| Deoxycyanamidation | One-pot procedure from alcohols. cardiff.ac.uk | Adaptation to introduce both propyl and allyl groups. |

Stereoselective and Enantioselective Transformations of Cyanamide, 2-propenylpropyl- (9ci)

The 2-propenyl group in Cyanamide, 2-propenylpropyl- (9ci) is a key feature that allows for the introduction of chirality. Future research should focus on the development of stereoselective and enantioselective transformations targeting this functionality.

Palladium- and iridium-catalyzed allylic substitution reactions are powerful tools for the enantioselective formation of C-C, C-N, and C-O bonds. acs.org Applying these methodologies to Cyanamide, 2-propenylpropyl- (9ci) could lead to a wide range of chiral derivatives. For example, enantioselective allylation of the stereogenic nitrogen center itself has been demonstrated for tertiary amines, suggesting a potential route to chiral ammonium (B1175870) ions derived from the target compound. acs.org

Furthermore, the direct, syn-selective allylation of hydrazones with allylboronic acids highlights the potential for stereocontrolled additions to imine derivatives of the cyanamide. acs.org Research into the stereoselective preparation of N-heterocycles through amine addition to nitroalkenes could also be adapted for the derivatization of Cyanamide, 2-propenylpropyl- (9ci). nih.gov The development of methods for the dynamic kinetic resolution of related α-halo acyl amino esters further underscores the potential for achieving high stereoselectivity in the synthesis of chiral molecules derived from this cyanamide. iaea.org

Exploration of Novel Catalytic Systems for its Derivatization

The derivatization of Cyanamide, 2-propenylpropyl- (9ci) can be greatly expanded through the exploration of novel catalytic systems. Recent years have seen the application of various transition metal catalysts for the transformation of cyanamides and related compounds.

Copper(I) iodide has been shown to catalyze the synthesis of N,N'-disubstituted guanidines from N-substituted cyanamides, suggesting a potential route to functionalized guanidine (B92328) derivatives from Cyanamide, 2-propenylpropyl- (9ci). researchgate.net Additionally, metal-catalyzed [2 + 2 + 2] cycloaddition reactions of cyanamides with alkynes, using catalysts based on nickel, iron, or iridium, could be employed to construct complex heterocyclic scaffolds. mdpi.com The development of catalytic asymmetric syntheses, such as the reaction of ammonium enolates with N-tosyl-α,β-unsaturated ketimines, could also be adapted for the enantio- and diastereocontrolled derivatization of the target molecule. capes.gov.br

The derivatization of cyanamides using Buchwald-Hartwig type cross-coupling reactions has also been reported, opening up possibilities for the introduction of aryl, heteroaryl, and vinyl groups. cardiff.ac.uk Investigating the application of these and other novel catalytic systems to Cyanamide, 2-propenylpropyl- (9ci) would significantly broaden its synthetic utility.

Advanced Computational Studies for Predictive Reactivity and Design

Advanced computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into the reactivity of Cyanamide, 2-propenylpropyl- (9ci) and guide the design of new reactions and catalysts.

Computational studies have been successfully employed to investigate the mechanisms of various reactions involving nitrogen-containing compounds, including the N-O bond dissociation enthalpies of N-oxides and the synthesis of azetidines and β-lactams from allenamides. nih.govacs.org Similar computational approaches could be used to predict the preferred sites of reactivity on Cyanamide, 2-propenylpropyl- (9ci), such as the relative reactivity of the allyl double bond versus the cyanamide nitrogen atoms in different chemical environments.

Furthermore, computational modeling can aid in the design of catalysts for specific transformations. For example, DFT calculations can help in understanding the role of cocatalysts and the effect of ligand structure on the efficiency and selectivity of a reaction. acs.org Applying these computational tools to Cyanamide, 2-propenylpropyl- (9ci) would enable a more rational and efficient exploration of its chemical space.

Investigation of Cyanamide, 2-propenylpropyl- (9ci) in Novel Material Science Applications

The unique combination of a polymerizable allyl group and a polar cyanamide moiety makes Cyanamide, 2-propenylpropyl- (9ci) an attractive building block for novel materials.

Polymers with allyl functionality are an emerging class of functional polymers with significant potential in biomedicine, including applications in drug delivery and tissue engineering. nih.govabo.finih.gov The allyl group of Cyanamide, 2-propenylpropyl- (9ci) could be utilized for polymerization or for grafting onto other polymer backbones, introducing the cyanamide functionality which can further be modified. For example, the allyl group can be reacted with a thiol-containing group in a thiol-ene reaction to generate functionalized polyamides. google.com

The cyanamide group itself can participate in the formation of cross-linked networks and can influence the properties of the resulting polymers, such as their thermal stability and adhesion. The investigation of Cyanamide, 2-propenylpropyl- (9ci) as a monomer or cross-linking agent in the synthesis of new polymers could lead to materials with tailored properties for a range of applications.

Table 2: Potential Applications in Material Science

| Application Area | Potential Role of Cyanamide, 2-propenylpropyl- (9ci) | Key Research Focus |

| Biomedical Polymers | Monomer for the synthesis of functional polymers with pendant cyanamide groups. nih.govabo.finih.gov | Biocompatibility and biodegradability of the resulting polymers. |

| Adhesives and Coatings | Cross-linking agent to improve adhesion and thermal properties. | Optimization of curing conditions and characterization of material properties. |

| Functional Surfaces | Grafting onto surfaces via the allyl group to introduce specific functionalities. | Control over surface density and reactivity of the cyanamide groups. |

Q & A

Q. Q1. What experimental frameworks are recommended for designing studies on cyanamide derivatives like 2-propenylpropyl cyanamide?

Methodological Answer: Utilize the PICO framework (defining Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example, in agricultural studies, "Population" could be acidic soils, "Intervention" the application of 2-propenylpropyl cyanamide, "Comparison" urea or controlled-release fertilizers, and "Outcome" metrics like soil pH, microbial biomass, or crop yield . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical rigor, such as assessing the ethical implications of soil ecosystem disruption .

Q. Q2. What are standard protocols for synthesizing 2-propenylpropyl cyanamide, and how are purity and yield optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or ynamide-based coupling reactions. For purity, employ column chromatography with silica gel (eluent: ethyl acetate/hexane) and validate via HPLC-MS (e.g., using trifluoroacetic acid (TFA) in mobile phases for ionization ). Yield optimization requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and monitoring via NMR (e.g., tracking alkene proton signals at δ 5.5–6.5 ppm ).

Q. Q3. How do analytical techniques differentiate 2-propenylpropyl cyanamide from structurally similar agrochemicals?

Methodological Answer: Use FT-IR to identify the cyanamide group (C≡N stretch ~2150 cm⁻¹) and GC-MS for fragmentation patterns (e.g., m/z 98 for the cyanamide ion). LC-UV at 254 nm can distinguish it from nitro- or sulfur-containing analogs (e.g., thiacloprid, which absorbs at 280 nm ).

Advanced Research Questions

Q. Q4. How can contradictory data on soil microbial responses to cyanamide derivatives be resolved?

Methodological Answer: Contradictions arise from variable soil types and application timing. For example, calcium cyanamide initially reduces nitrate but increases ammonium, altering microbial communities . Use canonical variate analysis (CVA) of phospholipid fatty acid (PLFA) profiles to isolate treatment-specific effects. Replicate experiments across soil types (e.g., loam vs. clay) and apply mixed-effects models to account for environmental variability .

Q. Q5. What mechanistic pathways explain 2-propenylpropyl cyanamide's role in breaking plant dormancy?

Methodological Answer: Hypothesize involvement in hydrogen cyanamide's oxidative stress pathway, which upregulates ethylene biosynthesis. Design experiments with ROS scavengers (e.g., ascorbic acid) to test if dormancy breaking is ROS-dependent. Quantify ethylene via headspace GC-MS and correlate with bud sprouting rates (e.g., 40.2% increase at 1.5% concentration ).

Q. Q6. How do substituents (e.g., propenyl vs. methyl groups) affect cyanamide bioactivity in agrochemical applications?

Methodological Answer: Perform QSAR modeling using descriptors like logP (lipophilicity) and Hammett constants (electronic effects). Synthesize analogs (e.g., methylpropyl cyanamide) and compare bioactivity in soil microcosms. For example, propenyl groups may enhance soil adsorption via π-π interactions, delaying leaching .

Data Analysis & Reporting

Q. Q7. What statistical methods are critical for analyzing dose-response relationships in cyanamide studies?

Methodological Answer: Apply polynomial regression to model non-linear responses (e.g., sprouting vs. cyanamide concentration ). For microbial community data, use PERMANOVA with Bray-Curtis dissimilarity to test treatment effects. Report p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. Q8. How should researchers address variability in cyanamide degradation rates across environmental matrices?

Methodological Answer: Conduct kinetic studies under controlled pH/temperature conditions. Use first-order decay models (ln[C] vs. time) and compare half-lives (t₁/₂) in water vs. soil. Validate with isotopic labeling (e.g., ¹⁴C-cyanamide) to track degradation pathways .

Synthesis & Characterization Challenges

Q. Q9. What strategies mitigate byproduct formation during 2-propenylpropyl cyanamide synthesis?

Methodological Answer: Optimize stoichiometry (e.g., 1:1.2 molar ratio of propenyl bromide to cyanamide) to minimize alkylation byproducts. Employ in situ FT-IR to monitor reaction progress and quench intermediates with aqueous NaHCO₃. Characterize byproducts via HRMS and isolate using preparative HPLC .

Q. Q10. How can computational methods predict cyanamide derivative stability under field conditions?

Methodological Answer: Use DFT calculations (e.g., Gaussian 16) to estimate bond dissociation energies (BDEs) of C≡N and propenyl groups. Correlate BDEs with experimental stability data from accelerated aging tests (e.g., 40°C/75% RH for 30 days) .

Regulatory & Ethical Considerations

Q. Q11. What regulatory benchmarks apply to cyanamide-based agrochemicals in international research?

Methodological Answer: Align with IUPAC guidelines for reporting physicochemical properties (e.g., logKow, hydrolysis rates) and ecotoxicity data (e.g., LC50 for Daphnia magna). Reference revoked tolerances (e.g., EPA 180.413 ) to justify novel formulations with lower environmental persistence .

Q. Q12. How should ethical approval be structured for field trials involving cyanamide derivatives?

Methodological Answer: Submit protocols to institutional review boards (IRBs) detailing soil/water contamination risks and mitigation plans (e.g., buffer zones). Include Material Safety Data Sheets (MSDS) and consent forms for agricultural collaborators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.